molecular formula C22H17BrN2O2 B14086209 5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol

5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B14086209
M. Wt: 421.3 g/mol
InChI Key: JPPJLUSQDUFJAC-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a benzyloxy group, a bromophenyl group, and a pyrazolyl group attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group and the benzyloxy group. The final step involves the attachment of these groups to the phenol core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyrazolyl groups could play a crucial role in binding to these targets, while the benzyloxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol
  • **5-(benzyloxy)-2-phenylphenol
  • **5-(benzyloxy)-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

Uniqueness

5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity, while the benzyloxy group provides additional sites for chemical modification.

Properties

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C22H17BrN2O2/c23-17-8-6-16(7-9-17)20-13-24-25-22(20)19-11-10-18(12-21(19)26)27-14-15-4-2-1-3-5-15/h1-13,26H,14H2,(H,24,25)

InChI Key

JPPJLUSQDUFJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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